2-Tert-butyl-4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethylpyrimidine
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Overview
Description
2-Tert-butyl-4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethylpyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a tert-butyl group, a chloropyrimidine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloropyrimidine Intermediate: This step involves the chlorination of a pyrimidine derivative to introduce the chlorine atom at the desired position.
Piperazine Ring Formation: The chloropyrimidine intermediate is then reacted with a piperazine derivative under suitable conditions to form the piperazine ring.
Introduction of the Tert-butyl and Ethyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reduced form.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-Tert-butyl-4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
2-Tert-butyl-4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethylpyrimidine is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C18H25ClN6 |
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Molecular Weight |
360.9 g/mol |
IUPAC Name |
2-tert-butyl-4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethylpyrimidine |
InChI |
InChI=1S/C18H25ClN6/c1-5-14-10-15(23-16(22-14)18(2,3)4)24-6-8-25(9-7-24)17-20-11-13(19)12-21-17/h10-12H,5-9H2,1-4H3 |
InChI Key |
HVVQQVGJTSQVND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C(C)(C)C)N2CCN(CC2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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